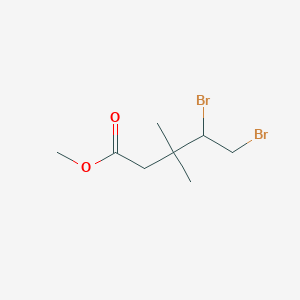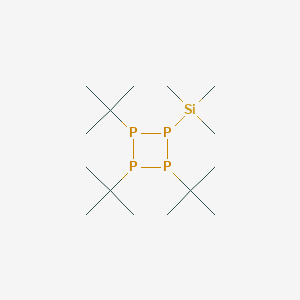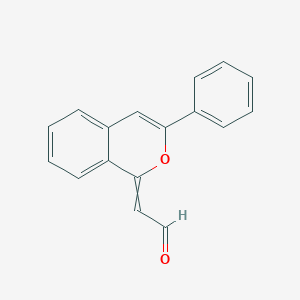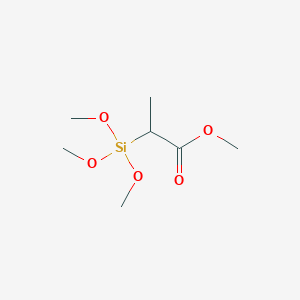
Methyl 2-(trimethoxysilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trimethoxysilyl)propanoate is an organosilicon compound with the molecular formula C7H16O5Si. It is a methyl ester derivative of propanoic acid, featuring a trimethoxysilyl group attached to the second carbon of the propanoate chain. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(trimethoxysilyl)propanoate can be synthesized through the esterification of 2-(trimethoxysilyl)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(trimethoxysilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(trimethoxysilyl)propanoic acid and methanol.
Condensation: The compound can participate in condensation reactions with other silanes or siloxanes to form cross-linked polymeric structures.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester group.
Condensation: Catalysts such as tin or titanium compounds are often employed to facilitate condensation reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Hydrolysis: 2-(Trimethoxysilyl)propanoic acid and methanol.
Condensation: Cross-linked siloxane polymers.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(trimethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties, such as biocompatibility and stability.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of methyl 2-(trimethoxysilyl)propanoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of cross-linked polymeric structures that impart desirable properties to materials. The molecular targets and pathways involved include the interaction of silanol groups with other functional groups, leading to the formation of stable networks.
Comparación Con Compuestos Similares
Methyl 2-(trimethoxysilyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(triethoxysilyl)propanoate: Similar in structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
2-(Trimethoxysilyl)ethyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions.
3-(Trimethoxysilyl)propyl methacrylate: Similar to the above compound but with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields.
Propiedades
Número CAS |
76301-01-4 |
|---|---|
Fórmula molecular |
C7H16O5Si |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
methyl 2-trimethoxysilylpropanoate |
InChI |
InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3 |
Clave InChI |
ACXKTIJRKDAANW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



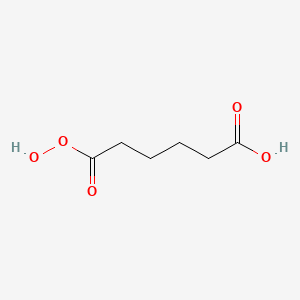
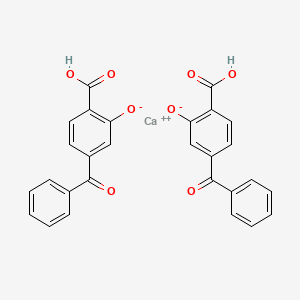
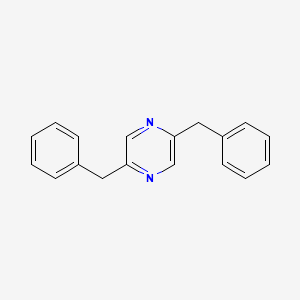
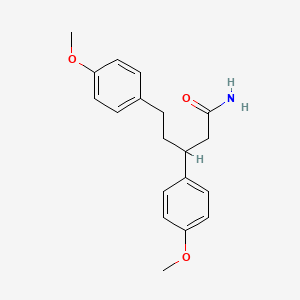


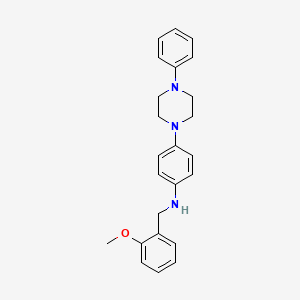

![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
